![molecular formula C17H16N6O2S B2572810 8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 868213-92-7](/img/structure/B2572810.png)

8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

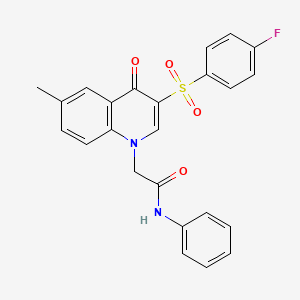

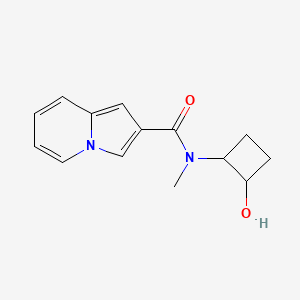

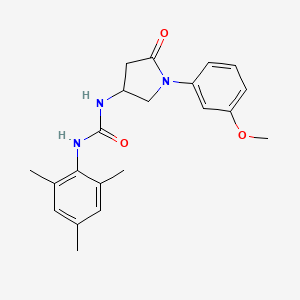

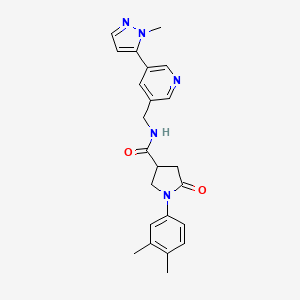

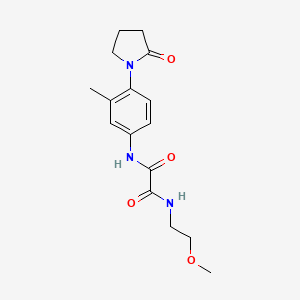

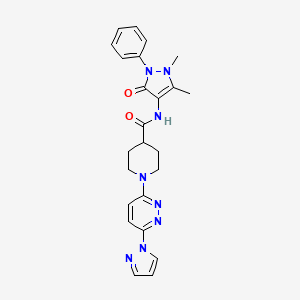

8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H16N6O2S and its molecular weight is 368.42. The purity is usually 95%.

BenchChem offers high-quality 8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationships (SAR) of compounds with a core structure similar to the specified chemical, particularly in their role as adenosine receptor antagonists. These studies aim to improve the potency and hydrophilicity of such molecules. Docking and 3D-QSAR studies have been utilized to investigate the binding dispositions of these compounds, providing valuable insights into their potential therapeutic applications (Baraldi et al., 2008).

Synthesis and Evaluation of Novel Derivatives

Novel derivatives of imidazo[2,1-f]purine-2,4-dione and related structures have been synthesized and evaluated for their biological activities. These compounds have shown promising results as potent and selective antagonists of human A3 adenosine receptors, suggesting their potential in therapeutic applications (Baraldi et al., 2005).

Antiviral Activity

Research into imidazo and purine derivatives has also explored their antiviral properties. For example, studies on imidazo[1,2-a]-s-triazine nucleosides and their analogues have been conducted to assess their activity against various viruses in tissue culture, revealing moderate activity against specific viruses at non-toxic dosage levels (Kim et al., 1978).

Corrosion Inhibition

Beyond pharmacological applications, research has also explored the use of imidazole and its structural derivatives, including purine analogs, as corrosion inhibitors in seawater. These compounds have been found to act as mixed-type corrosion inhibitors, offering potential applications in material science and engineering (Mihajlović et al., 2017).

Complex Compound Interactions

Studies have also delved into the interactions between complex compounds and azole class representatives like imidazole and benzimidazole. These interactions are significant due to the role of imidazole in human metabolism, particularly in the biosynthesis of natural purine bases of RNA and DNA, and the widespread use of benzimidazole in medicinal chemistry (Velychko et al., 2019).

Propiedades

IUPAC Name |

8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2S/c1-9(2)8-23-12-13(22(3)16(25)21-14(12)24)20-17(23)26-15-18-10-6-4-5-7-11(10)19-15/h4-7H,1,8H2,2-3H3,(H,18,19)(H,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZWBRNHYRHMTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1SC3=NC4=CC=CC=C4N3)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2572727.png)

![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one](/img/structure/B2572728.png)

![4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione](/img/structure/B2572730.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxy-2-naphthamide](/img/structure/B2572731.png)

![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2572736.png)

![5-Fluoro-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2572738.png)

![Methyl 2-fluoro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzoate](/img/structure/B2572739.png)

![N-(2-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2572748.png)